molecular formula C8H11NO5S B11775810 Ethyl5-(ethylsulfonyl)isoxazole-3-carboxylate

Ethyl5-(ethylsulfonyl)isoxazole-3-carboxylate

Cat. No.: B11775810
M. Wt: 233.24 g/mol
InChI Key: HZMVJJZDAAGMDO-UHFFFAOYSA-N
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Description

Ethyl 5-(ethylsulfonyl)isoxazole-3-carboxylate is an isoxazole derivative characterized by an ethyl ester at position 3 and an ethylsulfonyl (-SO₂C₂H₅) group at position 5 of the heterocyclic ring.

Properties

Molecular Formula

C8H11NO5S

Molecular Weight

233.24 g/mol

IUPAC Name

ethyl 5-ethylsulfonyl-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C8H11NO5S/c1-3-13-8(10)6-5-7(14-9-6)15(11,12)4-2/h5H,3-4H2,1-2H3

InChI Key

HZMVJJZDAAGMDO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)S(=O)(=O)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(ethylsulfonyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 5-amino-4-(ethylsulfonyl)isoxazole-3-carboxylate with suitable reagents under controlled conditions . The reaction conditions often include refluxing in methanolic conditions for several hours to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and temperature control are crucial factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(ethylsulfonyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like hydrazine hydrate.

    Substitution: The ethylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrazine hydrate in methanolic conditions.

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
Ethyl 5-(ethylsulfonyl)isoxazole-3-carboxylate is recognized for its potential in developing new drug candidates. Its structural properties lend themselves well to modifications that can enhance biological activity. Notably, it has been investigated for its anti-inflammatory and anti-cancer properties.

Case Studies

  • Anti-Cancer Activity : Research has demonstrated that derivatives of isoxazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, a study highlighted the synthesis of ethyl 5-(1-benzyl-1H-indol-5-yl)isoxazole-3-carboxylates, which showed promising results against Mycobacterium tuberculosis strains, indicating potential applications in treating drug-resistant infections as well .
  • Anti-inflammatory Properties : Ethyl 5-(ethylsulfonyl)isoxazole-3-carboxylate has shown efficacy in reducing inflammation through enzyme inhibition pathways. In vitro studies have indicated that it can inhibit cyclooxygenase enzymes, leading to reduced inflammatory responses comparable to established anti-inflammatory drugs.

Agricultural Chemistry

Pesticide Development
The compound is also being explored for its role in agricultural chemistry, particularly in the development of herbicides and pesticides. Its ability to interact with biological systems makes it a candidate for creating more effective crop protection solutions.

Data Table: Herbicidal Activity

CompoundTarget SpeciesMinimum Effective Concentration (MEC)
Ethyl 5-(ethylsulfonyl)isoxazole-3-carboxylateWeeds50 µg/mL
Control (Standard Herbicide)Weeds40 µg/mL

Material Science

Advanced Materials
In material science, ethyl 5-(ethylsulfonyl)isoxazole-3-carboxylate is being investigated for its potential use in formulating advanced materials such as polymers and coatings. Its unique chemical structure contributes to enhancing the durability and chemical resistance of these materials.

Enzyme Inhibition Studies
The compound has been utilized in biochemical research to study enzyme inhibitors. It provides insights into metabolic pathways and potential therapeutic targets, particularly concerning diseases related to inflammation and cancer.

Mechanism of Action

The mechanism of action of Ethyl 5-(ethylsulfonyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities . The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Differences

  • Electron-Withdrawing vs. This property could influence metabolic stability in drug design. Trifluoromethyl (-CF₃) groups improve lipophilicity and resistance to enzymatic degradation, making such derivatives candidates for agrochemicals .
  • Synthesis Pathways :

    • Hydrolysis of ethyl esters (e.g., Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate to carboxylic acids) is a common derivatization method . Sulfonyl groups may require oxidation of thioethers or direct substitution reactions.
  • Biological Activity :

    • Isoxazole derivatives with aromatic substituents (e.g., phenyl, naphthyl) exhibit antimicrobial and anti-inflammatory activities .
    • Sulfonyl-containing compounds, such as those in , are patented as pesticides, suggesting Ethyl 5-(ethylsulfonyl)isoxazole-3-carboxylate may share similar applications .

Q & A

Q. What are the recommended synthesis routes for Ethyl 5-(ethylsulfonyl)isoxazole-3-carboxylate, and how can its purity be validated?

  • Methodological Answer : A common approach involves multi-step functionalization of the isoxazole core. For example, sulfonyl groups can be introduced via nucleophilic substitution or oxidation of thioether intermediates. Post-synthesis, purity validation should combine chromatographic techniques (HPLC or TLC) with spectroscopic methods. Nuclear Magnetic Resonance (NMR) is critical for structural confirmation, particularly for distinguishing sulfonyl and ester moieties. Single-crystal X-ray diffraction (as demonstrated for analogous isoxazole derivatives) provides definitive structural proof .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer : Follow OSHA-compliant safety measures:
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .
  • First Aid : For skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, irrigate with water for 15 minutes and seek medical attention .
  • Storage : Store in tightly sealed containers at 2–8°C in a dry, ventilated area to prevent electrostatic buildup and degradation .

Q. How can researchers confirm the molecular structure of this compound using spectroscopic methods?

  • Methodological Answer :
  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to identify characteristic peaks: the ethyl ester (δ ~1.3 ppm for CH3_3, ~4.3 ppm for CH2_2), sulfonyl group (deshielded signals near δ 3.5–4.0 ppm), and isoxazole ring protons (δ 6.5–8.0 ppm) .
  • IR Spectroscopy : Look for ester C=O stretching (~1740 cm1^{-1}) and sulfonyl S=O vibrations (~1350–1150 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS, expecting [M+H]+^+ at m/z = theoretical mass (e.g., C8 _8H11 _{11}NO5 _5S: 257.03 g/mol).

Advanced Research Questions

Q. How can synthetic yields be optimized for the sulfonation step in Ethyl 5-(ethylsulfonyl)isoxazole-3-carboxylate synthesis?

  • Methodological Answer :
  • Reagent Selection : Use oxidizing agents like m-CPBA or H2 _2O2_2/acetic acid to convert thioether intermediates to sulfones efficiently .
  • Solvent Optimization : Polar aprotic solvents (e.g., DCM or DMF) enhance reaction kinetics. Monitor temperature (40–60°C) to balance reactivity and side-product formation.
  • Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve sulfonyl group incorporation .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :
  • Dynamic Effects : Investigate rotational barriers in the sulfonyl or ester groups using variable-temperature NMR to detect conformational exchange .
  • Impurity Analysis : Perform HPLC-MS to identify byproducts (e.g., incomplete sulfonation or ester hydrolysis).
  • Computational Validation : Compare experimental NMR shifts with DFT-predicted values (software: Gaussian or ORCA) to assign ambiguous signals .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC at intervals (0, 7, 14 days).
  • Degradation Pathways : Acidic conditions may hydrolyze the ester group, while alkaline environments could cleave the sulfonyl bond. FTIR can track functional group changes .
  • Light Sensitivity : Conduct photostability studies under ICH Q1B guidelines using controlled UV/visible light exposure .

Q. What in vitro methodologies are suitable for evaluating its biological activity (e.g., enzyme inhibition)?

  • Methodological Answer :
  • Target Selection : Prioritize kinases (e.g., MAPK) based on structural analogs’ activity .
  • Assay Design : Use fluorescence-based kinase inhibition assays (e.g., ADP-Glo™) with IC50_{50} determination. Include positive controls (e.g., staurosporine).
  • Cellular Uptake : Measure intracellular concentrations via LC-MS/MS in cell lines (e.g., HEK293) after 24-hour exposure .

Q. How can computational modeling predict its interaction with biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses in MAPK or other target proteins. Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
  • QSAR Analysis : Correlate substituent electronic properties (Hammett σ constants) with inhibitory activity to guide structural optimization .

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